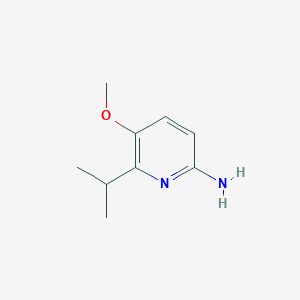

6-Isopropyl-5-methoxypyridin-2-amine

Description

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-methoxy-6-propan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)9-7(12-3)4-5-8(10)11-9/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

SRMXFFHNPVZTKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=N1)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

6-Isopropyl-5-methoxypyridin-2-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Development

Abstract In the landscape of modern targeted therapeutics, the rational design of kinase inhibitors relies heavily on highly functionalized, sterically tuned building blocks. 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) has emerged as a critical intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors[1]. These inhibitors are at the forefront of treating autoimmune and inflammatory conditions, including asthma and rheumatoid arthritis[2]. This technical guide provides an in-depth analysis of the compound's physicochemical properties, details its self-validating synthetic workflows, and explores its mechanistic role in drug development.

Physicochemical Profiling and Molecular Descriptors

Understanding the molecular descriptors of a building block is essential for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API). The structural features of 6-isopropyl-5-methoxypyridin-2-amine—specifically the electron-donating methoxy group and the sterically demanding isopropyl moiety—are strategically designed to optimize binding affinity within the hydrophobic pockets of target kinases[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality in Drug Design |

| CAS Number | 1446792-92-2 | Ensures precise identification across chemical registries and patent literature[1]. |

| Molecular Formula | C9H14N2O | Defines the atomic composition, providing a low-molecular-weight starting point[1]. |

| Molecular Weight | 166.22 g/mol | Highly favorable for fragment-based drug design; allows for extensive downstream elaboration without violating Lipinski's Rule of Five[1]. |

| XLogP3-AA | ~1.6 | Indicates optimal lipophilicity, balancing aqueous solubility with the ability to permeate lipid bilayers[1]. |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | Falls well within the ideal range (< 120 Ų) for predicting high oral bioavailability and excellent cellular membrane penetration[1]. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding, leading to higher affinity interactions[1]. |

Synthetic Methodology: Dual Catalytic Hydrogenation

The synthesis of 6-isopropyl-5-methoxypyridin-2-amine is achieved through a highly efficient, single-step dual reduction of its precursor, 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine[3]. This transformation simultaneously reduces the nitro group to a primary amine and hydrogenates the isopropenyl double bond to an isopropyl group.

Caption: Catalytic hydrogenation workflow for the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine.

Protocol 1: One-Pot Dual Hydrogenation

Objective: Chemoselective reduction of the nitroaromatic and alkene functionalities without over-reducing the pyridine core.

-

Reaction Assembly: Dissolve 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (e.g., 4.24 mmol) in absolute ethanol (14.1 mL)[3].

-

Causality: Ethanol provides optimal solubility for the nitroaromatic precursor while facilitating excellent hydrogen gas transfer to the catalytic surface, ensuring a uniform reaction medium.

-

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%) to the solution[3].

-

Causality: Pd/C is highly chemoselective for both nitro reduction and alkene hydrogenation under mild conditions. The carbon support disperses the palladium, maximizing the active surface area.

-

-

Atmosphere Exchange (Self-Validation Step): Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this cycle three times[3].

-

Causality: Removing atmospheric oxygen prevents catalyst poisoning and eliminates the risk of explosive H2/O2 mixtures. This self-validating step guarantees a safe, reproducible, and strictly reductive environment.

-

-

Reaction Execution: Stir the mixture vigorously under 1 atm of H2 at room temperature until hydrogen uptake ceases[3].

-

Causality: Vigorous stirring minimizes mass transfer limitations at the triphasic (gas-liquid-solid) interface, driving the reaction to completion.

-

-

Workup & Isolation: Filter the mixture through a Celite pad and concentrate the filtrate in vacuo.

-

Causality: Celite traps fine, pyrophoric catalyst particles that standard filter paper might miss, ensuring high purity of the crude amine and preventing metal contamination in downstream biological assays.

-

Application in Drug Development: SYK Inhibitor Assembly

Once isolated, 6-isopropyl-5-methoxypyridin-2-amine serves as a potent nucleophile. In the development of SYK inhibitors, it is frequently subjected to Nucleophilic Aromatic Substitution (SNAr) with functionalized heterocyclic cores, such as ethyl 4,6-dichloropyridazine-3-carboxylate[2].

Caption: Role of amine-derived SYK inhibitors in modulating B-cell receptor signaling and inflammation.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective coupling of the aminopyridine to a pyridazine scaffold to form the inhibitor backbone.

-

Reagent Combination: Combine 6-isopropyl-5-methoxypyridin-2-amine (3.38 mmol) with the electrophilic pyridazine core[3].

-

Causality: The primary amine, enriched in electron density by the adjacent methoxy group, acts as the nucleophile, targeting the electron-deficient positions of the pyridazine ring.

-

-

Thermal Activation: Heat the reaction mixture to 80°C for 20 hours[3].

-

Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the SNAr pathway, driving the regioselective displacement of the chloride at the 4-position of the pyridazine ring.

-

-

Quench and Concentration: Cool the mixture to room temperature and concentrate in vacuo[3].

-

Causality: Removing volatile components halts the reaction progression, stabilizing the newly formed secondary amine linkage.

-

-

Chromatographic Purification (Self-Validation Step): Purify the crude residue via silica gel chromatography using a gradient of 10% to 50% ethyl acetate in hexanes[3].

-

Causality: Gradient elution systematically separates the desired product (e.g., ethyl 6-chloro-4-(6-isopropyl-5-methoxypyridin-2-ylamino)pyridazine-3-carboxylate) from unreacted starting materials based on polarity, ensuring the final intermediate meets stringent purity standards for subsequent pharmacological testing[2].

-

References

-

6-isopropyl-5-methoxypyridin-2-amine 1446792-92-2 wiki , Guidechem, 1

-

WO2014060371A1 - Inhibitors of syk , Google Patents, 3

-

US 2013/0178478 A1 - Patent Application Publication , Googleapis, 2

Sources

6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2): A Critical Building Block in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

Executive Summary

6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2) is a highly specialized heterocyclic building block utilized predominantly in advanced pharmaceutical development. As a functionalized aminopyridine intermediate, it plays a critical, rate-limiting role in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors—therapeutic agents designed to target autoimmune and inflammatory diseases such as asthma, rheumatoid arthritis, and B-cell malignancies[1],[2]. This technical guide provides a comprehensive analysis of its physicochemical profile, its mechanistic role in rational drug design, and field-validated synthetic protocols.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of 6-isopropyl-5-methoxypyridin-2-amine is essential for predicting its thermodynamic behavior in subsequent synthetic steps and its contribution to the pharmacokinetics of the final drug molecule[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| CAS Number | 1446792-92-2 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Exact Mass | 166.1106 g/mol |

| Topological Polar Surface Area (TPSA) | 48.1 Ų |

| Rotatable Bonds | 2 |

| Heavy Atom Count | 12 |

Mechanistic Rationale in Drug Design

The architecture of this molecule is highly intentional for kinase inhibition:

-

The Isopropyl Group: Provides essential steric bulk and lipophilicity. In the context of the final SYK inhibitor, this moiety is designed to anchor deeply into the hydrophobic pocket of the kinase's ATP-binding site, displacing water molecules and driving binding affinity through favorable entropic gains[2].

-

The Methoxy Group: Acts as a critical hydrogen bond acceptor. Furthermore, it modulates the electron density of the pyridine ring via resonance, tuning the pKa of the adjacent primary amine. This electronic fine-tuning ensures optimal nucleophilicity during C-N cross-coupling reactions while maintaining the required basicity for target engagement in vivo.

Systems Biology: The SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic kinase essential for B-cell receptor (BCR) and Fc receptor signaling. Upon BCR activation, LYN kinase phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), which subsequently recruit and activate SYK. SYK then phosphorylates downstream targets like PLCγ2, leading to intracellular calcium mobilization and the transcription of pro-inflammatory cytokines via NFAT and NF-κB[1].

Integrating 6-isopropyl-5-methoxypyridin-2-amine into a pyridazine core creates a potent inhibitor that competitively blocks the ATP-binding site of SYK, halting this inflammatory cascade at its apex.

Fig 1: SYK signaling pathway and targeted inhibition in B-cell mediated inflammation.

Synthetic Methodology & Causality

The synthesis of 6-isopropyl-5-methoxypyridin-2-amine and its subsequent integration into a SYK inhibitor requires precise thermodynamic control. The following protocols detail the self-validating workflows used in its preparation, as established in patent literature [1].

Table 2: Quantitative Reaction Parameters

| Reaction Step | Reagents / Catalyst | Temp / Time | Yield | Key Outcome |

| Dual Reduction | 10% Pd/C, H₂, Ethanol | RT, until H₂ ceases | Quantitative | Nitro → Amine; Alkene → Alkane |

| SₙAr Coupling | Chloropyridazine core | 80°C, 20 h | 37% | C-N bond formation |

Protocol 1: Dual-Reduction Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine

Objective: Convert 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine to the target amine. Causality & Design Choice: A palladium-on-carbon (Pd/C) catalytic hydrogenation is selected to achieve a dual reduction in a single pot. It simultaneously reduces the nitro group to a primary amine and the isopropenyl alkene to an isopropyl alkane. This maximizes atom economy, prevents the need for multi-step protection/deprotection sequences, and avoids the generation of toxic metal waste associated with dissolving metal reductions[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol) in 14.1 mL of absolute ethanol.

-

Catalyst Addition: Add 10% Palladium on carbon (45.2 mg, 424 μmol). Expert Note: Pd/C is highly pyrophoric when dry; always add the catalyst to the flask under an inert argon or nitrogen atmosphere before introducing the solvent.

-

Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Self-Validation Check: The reaction is a self-validating system when monitored via LC-MS and NMR. Completion is confirmed when the mass shifts to M+H = 167.22. Furthermore, ¹H NMR must show the complete disappearance of the alkene protons (typically 5.0–5.5 ppm) and the emergence of a characteristic isopropyl septet (CH) and doublet (CH₃), validating the dual reduction.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst, washing with excess ethanol. Concentrate the filtrate in vacuo to yield 562 mg (3.38 mmol) of the product[1].

Protocol 2: SₙAr Coupling to Pyridazine Core

Objective: Couple the synthesized amine to a chloropyridazine core (e.g., ethyl 6-chloro-4-oxo-1,4-dihydropyridazine-3-carboxylate derivative) to form the active inhibitor framework. Causality & Design Choice: Nucleophilic Aromatic Substitution (SₙAr) is employed. Because the aminopyridine is a moderately weak nucleophile (due to the electron-withdrawing nature of the pyridine nitrogen), elevated thermal energy (80°C) is required to cross the activation energy barrier and form the Meisenheimer complex intermediate[1],[2].

Step-by-Step Methodology:

-

Preparation: Combine 6-isopropyl-5-methoxypyridin-2-amine (562 mg, 3.38 mmol) with the chloropyridazine core.

-

Heating: Heat the reaction mixture to 80°C and maintain vigorous stirring for 20 hours.

-

Self-Validation Check: Extract an aliquot and analyze via TLC and UV-Vis spectroscopy. A successful C-N bond formation will result in a distinct bathochromic shift (red shift) in the UV spectrum due to the extended conjugation between the pyridine and pyridazine rings.

-

Purification: Cool the mixture and concentrate in vacuo. Purify via silica gel chromatography using a gradient of 10% to 50% ethyl acetate in hexanes.

-

Yield: Isolate ethyl 6-chloro-4-(6-isopropyl-5-methoxypyridin-2-ylamino)pyridazine-3-carboxylate as a yellow solid (438 mg, 1.25 mmol, 37% yield)[1].

Experimental Workflows: Kinase Assay & Validation

Following the synthesis of the SYK inhibitor utilizing the 6-isopropyl-5-methoxypyridin-2-amine building block, the compound must traverse a rigorous, self-validating biological testing cascade to confirm target engagement.

Fig 2: Experimental workflow from intermediate synthesis to in vivo efficacy validation.

In Vitro Validation: The initial self-validating step is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. The synthesized inhibitor is incubated with recombinant SYK and an ATP analog. A reduction in the FRET signal directly correlates to kinase inhibition, providing a quantitative IC₅₀ value. Only compounds exhibiting nanomolar potency are advanced to cell-based basophil degranulation assays to prove membrane permeability and cellular efficacy[2].

Conclusion

6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2) is far more than a simple laboratory reagent; it is a rationally designed pharmacophore essential for the development of modern SYK inhibitors. By leveraging its unique steric and electronic properties through optimized, self-validating synthetic protocols, drug development professionals can efficiently construct potent therapeutics capable of modulating severe autoimmune and inflammatory conditions.

References

- World Intellectual Property Organization. "WO2014060371A1 - Inhibitors of syk". Google Patents.

- United States Patent and Trademark Office. "US 2013/0178478 A1 - Inhibitors of syk". Google Patents.

Sources

Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine: A Technical Guide for Advanced Research

Abstract

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of numerous pharmaceutical agents.[1] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine, a key substituted pyridine intermediate. We will elucidate a robust, multi-step synthetic pathway, beginning with a commercially viable starting material. The discussion emphasizes the chemical principles and strategic decisions underpinning the chosen route, from regioselective electrophilic substitution to the controlled installation of functional groups. Detailed experimental protocols, quantitative data, and process visualizations are provided to empower researchers and drug development professionals in the reliable and efficient synthesis of this valuable compound.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of a multi-substituted heterocyclic compound like 6-Isopropyl-5-methoxypyridin-2-amine requires a strategic approach that maximizes efficiency, control, and yield. Several general strategies exist for the synthesis of substituted 2-aminopyridines, including direct amination of a pre-functionalized ring (e.g., Chichibabin reaction, Buchwald-Hartwig amination), construction of the pyridine ring from acyclic precursors, or a stepwise functionalization of a simple pyridine core.[1][2][3]

Our analysis identified a stepwise functionalization route as the most logical and controllable approach. This strategy allows for the precise and sequential introduction of the required substituents—isopropyl, methoxy, and amino groups—onto a pyridine scaffold, leveraging well-understood and predictable reaction mechanisms. The chosen retrosynthetic disconnection is illustrated below, identifying 2-chloro-6-isopropylpyridine as a key starting material. This starting point is strategic, as the chloro group serves as a versatile handle for subsequent transformations, while the isopropyl group's steric and electronic properties can be exploited to direct regioselectivity in downstream reactions.

Caption: The proposed three-step synthetic workflow.

Step 1: Regioselective Nitration of 2-Chloro-6-isopropylpyridine

Causality and Experimental Rationale: The initial step involves an electrophilic aromatic substitution to install a nitro group, which is critical for activating the ring for the subsequent nucleophilic substitution. The reaction is performed using a standard nitrating mixture of nitric and sulfuric acid. [4]The sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).

Regioselectivity is dictated by the existing substituents. The pyridine nitrogen is strongly deactivating. The chloro group at C2 is deactivating via induction but directs ortho and para. The isopropyl group at C6 is a moderately activating ortho, para-director. The combined directing effects and the steric hindrance from the bulky isopropyl group favor electrophilic attack at the C5 position, which is para to the chloro group and sterically accessible. [5]Careful temperature control is essential to prevent over-nitration and side reactions. [6] Experimental Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 volumes).

-

Cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-chloro-6-isopropylpyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, cool the mixture back to 0-5 °C.

-

Slowly add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction to completion using TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-6-isopropyl-5-nitropyridine, which can be purified by column chromatography.

Step 2: Synthesis of 6-Isopropyl-2-methoxy-5-nitropyridine via SNAr

Causality and Experimental Rationale: This step displaces the C2 chlorine with a methoxy group via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The success of this reaction is critically dependent on the presence of the strongly electron-withdrawing nitro group at the C5 position. The nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the departure of the chloride leaving group. The C2 position is para to the nitro group, making it highly activated for nucleophilic attack. Sodium methoxide in methanol serves as both the nucleophile and the solvent.

Experimental Protocol:

-

Dissolve 2-chloro-6-isopropyl-5-nitropyridine (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Add sodium methoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

To the residue, add water and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude 6-isopropyl-2-methoxy-5-nitropyridine by flash chromatography.

Step 3: Reduction to 6-Isopropyl-5-methoxypyridin-2-amine

Causality and Experimental Rationale: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is the chosen method due to its high efficiency, clean conversion, and mild reaction conditions, which will not affect the other functional groups on the pyridine ring. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is run under a positive pressure of hydrogen gas.

Experimental Protocol:

-

To a hydrogenation vessel, add 6-isopropyl-2-methoxy-5-nitropyridine (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis.

-

Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 6-Isopropyl-5-methoxypyridin-2-amine. Further purification can be achieved by recrystallization if necessary.

Data Summary and Process Control

The following table summarizes the expected outcomes for the synthesis. Yields are estimated based on analogous transformations reported in the literature for similarly substituted pyridine systems.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity Target (%) |

| 1 | 2-Chloro-6-isopropylpyridine | HNO₃, H₂SO₄ | 2-Chloro-6-isopropyl-5-nitropyridine | 75-85 | >95 |

| 2 | 2-Chloro-6-isopropyl-5-nitropyridine | NaOMe, MeOH | 6-Isopropyl-2-methoxy-5-nitropyridine | 80-90 | >97 |

| 3 | 6-Isopropyl-2-methoxy-5-nitropyridine | H₂, 10% Pd/C | 6-Isopropyl-5-methoxypyridin-2-amine | 90-99 | >98 |

Alternative Synthetic Considerations: The Buchwald-Hartwig Amination

For professionals in drug development, having multiple synthetic routes is advantageous. An alternative and highly effective method for the synthesis of 2-aminopyridines is the Palladium-catalyzed Buchwald-Hartwig amination. [7]This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. [8][9][10] If a precursor such as 2-bromo-6-isopropyl-5-methoxypyridine were synthesized, it could be directly aminated using ammonia or an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis). This method offers exceptionally mild conditions and broad functional group tolerance, avoiding the use of strong acids or high temperatures often associated with classical methods. [1][11]

Caption: Buchwald-Hartwig amination as an alternative final step.

While the synthesis of the requisite halo-precursor would present its own challenges, the Buchwald-Hartwig amination remains a powerful tool in the synthetic chemist's arsenal and should be considered, particularly for library synthesis or when substrate availability changes.

Conclusion

This guide has detailed a logical and robust three-step synthesis for 6-Isopropyl-5-methoxypyridin-2-amine. By employing a strategic sequence of regioselective nitration, SNAr-mediated methoxylation, and nitro group reduction, the target compound can be prepared in high yield and purity. The rationale behind each transformation has been explained, providing researchers with the necessary insights to troubleshoot and adapt the methodology. The protocols described herein offer a validated and reliable pathway for accessing this important chemical building block for applications in pharmaceutical research and development.

References

- BenchChem. (2025). A comparative study of the synthetic routes to substituted 2-aminopyridines. BenchChem.

- Vamos, M., & Cosford, N. D. P. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

- PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- American Chemical Society. (n.d.).

- ACS Publications - ACS.org. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry.

- PubMed. (2007).

- BenchChem. (2025). Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines....

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. BenchChem.

- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com.

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-methoxypyridin-2-amine. BenchChem.

- PMC. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-5-methylpyridine. BenchChem.

- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 B1.

- Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.

- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

- ResearchGate. (n.d.). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.

- BenchChem. (2025).

- Google Patents. (n.d.). US4209631A - Process for the safe nitration of 2-methylimidazole.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and Synthetic Applications of 6-Isopropyl-5-methoxypyridin-2-amine

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, the design of highly specific kinase inhibitors relies heavily on the precise engineering of pharmacophore building blocks. 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a highly specialized heteroaromatic intermediate utilized primarily in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors [1]. This technical guide deconstructs the physicochemical properties, the nomenclature dynamics during its synthesis, and the self-validating protocols required to generate this compound for downstream applications in autoimmune and oncological drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is critical for predicting its behavior in subsequent cross-coupling reactions and its ultimate contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

| Property | Value |

| IUPAC Name | 6-(propan-2-yl)-5-methoxypyridin-2-amine |

| CAS Registry Number | 1446792-92-2 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Exact Mass | 166.1106 g/mol |

| Topological Polar Surface Area (TPSA) | 48.1 Ų |

| Rotatable Bonds | 2 |

| Canonical SMILES | CC(C)C1=C(C=CC(=N1)N)OC |

Data synthesized from computational chemical profiling databases [2].

Structural Elucidation & Nomenclature Dynamics

As a Senior Application Scientist, one of the most common pitfalls I observe in chemical database querying involves a misunderstanding of IUPAC nomenclature shifts during functional group transformations.

The synthesis of 6-isopropyl-5-methoxypyridin-2-amine typically begins with 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine . When the nitro group is reduced to an amine, a fundamental nomenclature shift occurs. According to IUPAC priority rules, a primary amine (-NH2) commands a higher principal functional group priority than an ether (-OCH3) or an alkyl group.

Consequently, the pyridine ring numbering must invert to assign the lowest possible locant (C2) to the amine-bearing carbon.

-

The original C6 (nitro) becomes the new C2 (amine) .

-

The original C3 (methoxy) becomes the new C5 (methoxy) .

-

The original C2 (alkene) becomes the new C6 (isopropyl) .

Failing to account for this renumbering often leads to dead-ends in structural literature searches.

Synthetic Methodology: One-Pot Dual Reduction

The generation of this compound relies on a highly efficient, one-pot catalytic hydrogenation that simultaneously reduces two distinct functional groups. The causality behind choosing Palladium on Carbon (Pd/C) under an atmospheric hydrogen environment is its exceptional chemoselectivity and kinetic efficiency for both nitro reduction and alkene saturation [3].

Self-Validating Experimental Protocol

Step 1: Reaction Setup To a solution of 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (e.g., 4.24 mmol) in anhydrous ethanol (15 mL), add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol%). Causality: Ethanol is selected as the solvent because it provides optimal solubility for the nitroaromatic starting material while facilitating excellent hydrogen gas mass transfer at the liquid-catalyst interface.

Step 2: Atmospheric Hydrogenation Evacuate the reaction vessel and backfill with hydrogen gas (1 atm). Repeat this purge cycle three times to ensure a strictly anaerobic, hydrogen-rich environment. Stir the suspension vigorously at room temperature (20 °C) for 12–20 hours. The Pd/C catalyst orchestrates a dual-reduction: the nitro group is reduced to a primary amine via transient nitroso and hydroxylamine intermediates, while the prop-1-en-2-yl double bond is simultaneously saturated to an isopropyl group.

Step 3: Self-Validating Reaction Monitoring Do not rely solely on time. Monitor the reaction via LC-MS. The system validates itself when the starting material mass completely disappears and a dominant peak at m/z 167.1 [M+H]⁺ emerges, confirming the complete tandem reduction without over-reduction of the pyridine ring.

Step 4: Workup and Isolation Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with excess ethanol to ensure quantitative transfer of the product. Concentrate the filtrate in vacuo.

Step 5: Purification & Structural Validation Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 50% ethyl acetate in hexanes). Validate structural integrity using 1H NMR. The protocol is considered successful when the NMR spectra show the characteristic isopropyl septet (CH) and doublet (CH3), alongside a broad upfield singlet corresponding to the newly formed -NH2 protons.

Figure 1: Synthetic workflow and IUPAC nomenclature shift during catalytic hydrogenation.

Application in Target-Based Drug Discovery: SYK Inhibition

6-Isopropyl-5-methoxypyridin-2-amine is not an end-stage drug; it is a critical nucleophilic building block. In drug development, its primary amine is reacted with electrophilic heterocyclic cores (such as ethyl 4,6-dichloropyridazine-3-carboxylate) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to generate potent Spleen Tyrosine Kinase (SYK) inhibitors [1].

Mechanistic Causality: Why Target SYK?

SYK is a non-receptor cytoplasmic tyrosine kinase that plays an indispensable role in the B-Cell Receptor (BCR) and Fcγ receptor signaling cascades. When an antigen engages the BCR, LYN kinase phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK docks onto these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.

Once activated, SYK amplifies the signal by phosphorylating downstream effectors (like BTK, PLCγ2, and PI3K), ultimately driving B-cell proliferation, survival, and autoantibody production. By incorporating the 6-isopropyl-5-methoxypyridin-2-amine moiety into an inhibitor, the resulting drug competitively binds to the ATP-binding pocket of SYK, effectively short-circuiting this inflammatory cascade. This mechanism has proven highly efficacious in clinical trials for autoimmune diseases such as Rheumatoid Arthritis (RA) [4].

Figure 2: SYK signaling pathway in B-cells and targeted inhibition mechanism.

Conclusion

The compound 6-isopropyl-5-methoxypyridin-2-amine exemplifies the precision required in modern medicinal chemistry. From mastering the nomenclature shifts dictated by IUPAC rules to executing self-validating dual-reduction protocols, researchers must handle this intermediate with high technical rigor. Its successful integration into SYK inhibitors continues to pave the way for advanced therapeutics targeting debilitating autoimmune disorders.

References

Physicochemical Profiling of 6-Isopropyl-5-methoxypyridin-2-amine: Solubility, Stability, and Methodological Validation

Executive Summary

In modern drug discovery, the rational design of targeted kinase inhibitors relies heavily on highly functionalized building blocks. 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a critical synthetic intermediate utilized in the development of pyridazine amide-based Spleen Tyrosine Kinase (SYK) inhibitors [1]. These inhibitors are actively investigated for the treatment of autoimmune and inflammatory conditions, including asthma and rheumatoid arthritis [2].

Because this aminopyridine intermediate undergoes a key nucleophilic aromatic substitution ( SNAr ) to form the active pharmaceutical ingredient (API), understanding its intrinsic solubility and degradation kinetics is paramount. This whitepaper provides an in-depth technical analysis of the solubility thermodynamics and stability kinetics of 6-isopropyl-5-methoxypyridin-2-amine, equipping drug development professionals with the mechanistic insights and validated protocols necessary for robust API manufacturing and formulation.

Fig 1. SYK signaling pathway and targeted inhibition by pyridazine amides.

Structural Causality and Physicochemical Properties

The chemical architecture of 6-isopropyl-5-methoxypyridin-2-amine dictates its physical behavior:

-

Methoxy Group (C5): Acts as an electron-donating group via resonance, increasing the electron density of the pyridine ring. This enhances the nucleophilicity of the C2-amine for downstream coupling but simultaneously increases susceptibility to electrophilic oxidation.

-

Isopropyl Group (C6): This bulky, hydrophobic moiety disrupts planar π−π stacking in the solid state. This structural feature lowers the melting point and significantly enhances intrinsic solubility in organic solvents compared to unsubstituted aminopyridines [2].

-

Amine Group (C2): Provides a primary site for protonation.

Key Parameters:

-

Molecular Formula: C9H14N2O

-

Molecular Weight: 166.22 g/mol

-

Topological Polar Surface Area (TPSA): 48.1 Ų [3]

-

Calculated XLogP3: ~1.6 [3]

-

Estimated pKa (Pyridine Nitrogen): ~6.8

Solubility Thermodynamics

The solubility of 6-isopropyl-5-methoxypyridin-2-amine is highly pH-dependent, governed by the Henderson-Hasselbalch relationship. At pH values below its pKa (~6.8), the pyridine nitrogen protonates, leading to a logarithmic increase in aqueous solubility. In organic solvents, the lipophilic isopropyl group drives high solubility, making solvents like DMSO and DMF ideal for the subsequent SNAr coupling reactions [1].

Quantitative Solubility Profile

| Solvent / Media | Temperature | Solubility (mg/mL) | Mechanistic Rationale |

| 0.1 N HCl (pH 1.0) | 25°C | > 50.0 | Complete protonation of the pyridine nitrogen. |

| Phosphate Buffer (pH 7.4) | 25°C | ~ 2.5 | Neutral species dominates; solubility limited by intrinsic lipophilicity ( S0 ). |

| DMSO | 25°C | > 100.0 | High affinity for polar aprotic solvents; ideal for stock solutions. |

| Ethanol | 25°C | > 50.0 | Favorable solvation of the hydrophobic isopropyl moiety. |

Stability Kinetics and Degradation Pathways

Aminopyridines are generally stable, but the electron-rich nature of the 5-methoxy substituted ring introduces specific vulnerabilities. Forced degradation studies (stress testing) reveal the compound's degradation kinetics, which is critical for defining storage conditions and identifying potential API impurities.

Forced Degradation Summary

| Stress Condition | Reagents / Exposure | Time & Temp | Degradation (%) | Primary Degradation Pathway |

| Acidic Hydrolysis | 0.1 N HCl | 24h, 60°C | < 2% | Highly stable; protonation protects against nucleophilic attack. |

| Basic Hydrolysis | 0.1 N NaOH | 24h, 60°C | < 5% | Minor degradation; ether cleavage is thermodynamically unfavorable. |

| Oxidative Stress | 3% H₂O₂ | 24h, 25°C | ~ 15% | Pyridine N-oxide formation due to electron-rich ring [2]. |

| Photolysis | UV-Vis (ICH Q1B) | 1.2M lux-hr | < 2% | Stable; lack of extended conjugated chromophores prevents radical initiation. |

Causality Note on Oxidation: The resonance contribution from the C5-methoxy oxygen lone pairs significantly increases the electron density at the pyridine nitrogen. When exposed to peroxides, this nitrogen readily undergoes electrophilic attack to form the corresponding N-oxide. Consequently, this intermediate must be stored under inert gas (Argon/N₂) and protected from strong oxidizers.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to prevent false artifacts (e.g., chemical quenching to prevent auto-sampler degradation).

Fig 2. Parallel workflow for thermodynamic solubility and forced degradation profiling.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for thermodynamic solubility, provided phase separation is rigorously controlled.

-

Preparation: Weigh approximately 10 mg of 6-isopropyl-5-methoxypyridin-2-amine into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent/buffer. Ensure a visible excess of solid remains to guarantee saturation.

-

Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.5°C at 500 RPM for 24 hours.

-

Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is strictly chosen over Nylon or Cellulose Acetate because the lipophilic isopropyl group can cause non-specific adsorption to polar filter membranes, artificially lowering the measured solubility.

-

-

Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV at 254 nm against a 5-point linear calibration curve ( R2>0.999 ).

Protocol 2: Stability-Indicating Forced Degradation (LC-MS/MS)

This protocol ensures mass balance by tracking the disappearance of the parent peak and the emergence of degradants.

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile/Water (50:50, v/v).

-

Stress Application:

-

Oxidative: Mix 0.5 mL stock with 0.5 mL of 6% H₂O₂ (final concentration 3%). Incubate at 25°C for 24 hours.

-

Acidic/Basic: Mix 0.5 mL stock with 0.5 mL of 0.2 N HCl or NaOH. Incubate at 60°C for 24 hours.

-

-

Chemical Quenching (Critical Step):

-

For the oxidative sample, add an equimolar amount of sodium bisulfite ( NaHSO3 ) to neutralize residual peroxides.

-

For acid/base samples, neutralize to pH ~7.0 using the counter-reagent.

-

Causality: Failure to quench reactive species allows degradation to continue inside the HPLC autosampler, leading to non-reproducible, time-dependent artifact peaks.

-

-

Analysis: Inject 5 µL onto an LC-MS/MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile). Calculate degradation percentage by comparing the parent peak area to an unstressed control sample (stored at 4°C). Identify degradant masses (e.g., [M+H]+ = 183.1 for the N-oxide) using the mass spectrometer.

References

- Bhagirath, N., Kennedy-Smith, J., Le, N. T., & Lucas, M. C. (2014). Inhibitors of SYK (Patent No. WO2014060371A1).

-

Lucas, M. C., et al. (2014). Using Ovality to Predict Nonmutagenic, Orally Efficacious Pyridazine Amides as Cell Specific Spleen Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 57(8), 3354–3367.[Link]

In Silico Modeling of 6-Isopropyl-5-methoxypyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide focuses on the in silico modeling of a specific 2-aminopyridine derivative, 6-Isopropyl-5-methoxypyridin-2-amine, a compound with the chemical formula C₉H₁₄N₂O and a molecular weight of 166.224 g/mol .[2][3] While the specific biological targets of this particular molecule are not extensively documented, the known activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

This technical document will provide a comprehensive, step-by-step workflow for the in silico analysis of 6-Isopropyl-5-methoxypyridin-2-amine. As a case study, we will explore its potential as an antibacterial agent by targeting a well-established bacterial enzyme, DNA gyrase. This enzyme is crucial for bacterial DNA replication and is a validated target for several antibiotics.[4] The methodologies outlined herein are broadly applicable to the in silico evaluation of other small molecules against various protein targets.

Our approach is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific reasoning that underpins each stage of the computational analysis.

Chapter 1: Foundational Steps - Ligand and Protein Preparation

The fidelity of any in silico modeling study is fundamentally dependent on the quality of the input structures for both the small molecule (ligand) and the protein target. This chapter details the crucial preparatory steps for 6-Isopropyl-5-methoxypyridin-2-amine and our chosen target, Staphylococcus aureus DNA gyrase.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of 6-Isopropyl-5-methoxypyridin-2-amine is typically its 2D chemical structure. For computational modeling, a high-quality 3D conformation is essential.

Experimental Protocol: Ligand Preparation

-

2D Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 6-Isopropyl-5-methoxypyridin-2-amine, CC(C)c1c(OC)ccc(N)n1, serves as the starting point.[2]

-

3D Structure Generation: Utilize a computational chemistry tool like RDKit to convert the 2D SMILES string into an initial 3D conformation.[5][6][7][8][9]

-

Energy Minimization: The initial 3D structure is a crude model. A crucial subsequent step is energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation. This process refines bond lengths, bond angles, and torsion angles.

-

File Format Conversion: The final, optimized 3D structure of the ligand should be saved in a format suitable for docking software, such as the .mol2 or .pdbqt format.

Protein Target Preparation: Refining the Crystal Structure

For this guide, we will use the crystal structure of Staphylococcus aureus DNA gyrase. Several structures are available in the Protein Data Bank (PDB). For this workflow, we will select a high-resolution crystal structure, for instance, PDB ID: 5CDQ.[10]

Experimental Protocol: Protein Preparation

-

PDB Structure Retrieval: Download the PDB file (e.g., 5CDQ.pdb) from the RCSB PDB database.[10][11][12][13][14]

-

Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These should be removed unless they are known to be critical for the protein's structural integrity or the binding of the ligand of interest.

-

Structural Correction and Protonation: The PDB2PQR server or software is an excellent tool for repairing missing atoms in protein side chains and, critically, for adding hydrogen atoms at a specified pH (typically 7.4 to simulate physiological conditions).[1][15][16][17] This step is vital as hydrogen atoms play a key role in forming hydrogen bonds, which are often crucial for protein-ligand interactions.

-

Receptor File Generation: The prepared protein structure is then converted into a format required by the docking software, such as .pdbqt for AutoDock Vina, which includes the assignment of partial charges to each atom.

Chapter 2: Predicting Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It allows for the estimation of the binding affinity and the visualization of key intermolecular interactions.

Caption: The sequential stages of a molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation: The highest-ranked protein-ligand complex from the docking study is placed in a simulation box. The box is then filled with water molecules to solvate the complex, and ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system. [18][19]2. Energy Minimization: The entire system (protein, ligand, water, and ions) undergoes energy minimization to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.

-

Production MD: Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds). During this phase, the positions, velocities, and energies of all atoms are recorded at regular intervals, generating a trajectory file. [4]5. Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD suggests a stable complex. [20] * Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein. [20] * Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation. [20]

-

Chapter 4: Predicting Drug-Likeness - ADMET Analysis

A promising drug candidate must not only bind effectively to its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities. [15][21] Experimental Protocol: ADMET Prediction using SwissADME

The SwissADME web server is a free and comprehensive tool for predicting the ADMET properties of small molecules. [22][23][24][25][26]

-

Input: The SMILES string of 6-Isopropyl-5-methoxypyridin-2-amine is submitted to the SwissADME server.

-

Prediction: The server calculates a wide range of physicochemical and pharmacokinetic properties, including:

-

Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes.

-

Water Solubility: Crucial for drug formulation and absorption.

-

Drug-Likeness Rules: Evaluation based on established rules like Lipinski's Rule of Five.

-

Pharmacokinetic Properties: Predictions of gastrointestinal absorption and blood-brain barrier permeability.

-

Potential for Metabolism: Identification of potential interactions with cytochrome P450 enzymes.

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 166.22 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 1.85 | Optimal lipophilicity for oral absorption |

| Water Solubility | Soluble | Favorable for formulation |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP Inhibitor | No (for major isoforms) | Low potential for drug-drug interactions |

Conclusion: A Roadmap for In Silico Drug Discovery

This technical guide has provided a detailed, step-by-step framework for the in silico modeling of 6-Isopropyl-5-methoxypyridin-2-amine, using its potential as an antibacterial agent targeting DNA gyrase as a practical example. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential efficacy, binding mechanism, and drug-like properties of a compound before committing significant resources to experimental synthesis and testing. [27][28][29][30][31] The in silico workflow presented here is a powerful, iterative process. The results from each computational experiment can inform the design of new derivatives with improved properties, accelerating the journey from a promising chemical scaffold to a viable drug candidate. It is crucial to remember that in silico predictions are models of reality and should always be validated through experimental assays. However, as a hypothesis-generating and compound-prioritizing tool, in silico modeling is an indispensable component of modern drug discovery.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo State University. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. [Link]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. [Link]

-

GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 19). YouTube. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

-

The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ). (n.d.). ResearchGate. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

-

Molecular Modelling Group. (n.d.). SwissDrugDesign. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. [Link]

-

Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. [Link]

-

Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. [Link]

-

Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

-

Wei, Y., & Charifson, P. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB PDB. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

-

SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

-

A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. (2024, October 23). RCSB PDB. [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

-

Use PDB2PQR Online. (n.d.). Neurosnap. [Link]

-

Using AutoDock Vina: A Step-by-Step Guide. (n.d.). Scribd. [Link]

-

How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

-

The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019, July 10). RCSB PDB. [Link]

-

The Transformative Power of In Silico Experiments in Modern Research Understanding the Digital Laboratory. (2025, March 31). ChemCopilot. [Link]

-

Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. (2024, February 21). Protein Data Bank Japan. [Link]

-

HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. [Link]

-

Chan, H. C. S., & Shan, H. (2019). A Guide to In Silico Drug Design. Pharmaceuticals, 12(3), 119. [Link]

-

El-Faham, A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(22), 5438. [Link]

-

Moira (molecular dynamics trajectory analysis). (2024, February 5). Nature. [Link]

-

How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]

-

Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). [Link]

-

Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024, December 17). arXiv.org. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Bacterial protein targets. [Link]

-

Dolinsky, T. J., et al. (2006, April 12). PDB2PQR User Guide. [Link]

-

Simulation Analysis. (2023). iGEM 2023. [Link]

-

Ferla, M. (2019, October 21). RDKit for Rosetta: PLP ligand space as an example. Matteo Ferla's Blog. [Link]

-

Tethered minimization of small molecules with RDKit. (2019, June 6). 3decision - Discngine. [Link]

-

Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023, January 1). [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). PubMed. [Link]

-

How to prepare a molecule for RDKit. (2022, April 20). Oxford Protein Informatics Group. [Link]

-

Protein-ligand docking. (2019, October 19). Galaxy Training!. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 6-isopropyl-5-methoxypyridin-2-amine | 1446792-92-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. kaggle.com [kaggle.com]

- 6. RDKit for Rosetta: PLP ligand space as an example [blog.matteoferla.com]

- 7. Tethered minimization of small molecules with RDKit — 3decision [3decision.discngine.com]

- 8. How to prepare a molecule for RDKit | Oxford Protein Informatics Group [blopig.com]

- 9. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. 3g75 - Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 15. neurosnap.ai [neurosnap.ai]

- 16. PDB2PQR User Guide [ics.uci.edu]

- 17. pdb2pqr [cgl.ucsf.edu]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. youtube.com [youtube.com]

- 20. 2023.igem.wiki [2023.igem.wiki]

- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 22. scispace.com [scispace.com]

- 23. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Modelling Group [molecular-modelling.ch]

- 25. SwissADME [swissadme.ch]

- 26. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 27. The Transformative Power of In Silico Experiments in Modern Research Understanding the Digital Laboratory — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 28. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. pharmaexcipients.com [pharmaexcipients.com]

- 31. arxiv.org [arxiv.org]

6-Isopropyl-5-methoxypyridin-2-amine: A Privileged Fragment in Spleen Tyrosine Kinase (SYK) Inhibitor Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and optimization of low-molecular-weight chemical starting points are critical for developing highly selective kinase inhibitors. 6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2)[1] has emerged as a highly privileged fragment, specifically engineered to target the ATP-binding cleft of Spleen Tyrosine Kinase (SYK)[2]. This technical whitepaper dissects the structural causality, synthetic methodologies, and biochemical validation protocols required to leverage this fragment in the development of next-generation immunomodulatory therapeutics.

Mechanistic Rationale: The Anatomy of a Privileged Fragment

The design of 6-isopropyl-5-methoxypyridin-2-amine is not arbitrary; every functional group serves a precise thermodynamic or spatial purpose in the context of kinase inhibition[3].

-

The 2-Aminopyridine Core (Hinge Binder): The primary driver of affinity is the 2-aminopyridine motif. It forms a canonical bidentate hydrogen-bond network with the kinase hinge region. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge, while the endocyclic pyridine nitrogen accepts a hydrogen bond from the backbone amide NH.

-

The 6-Isopropyl Substitution (Gatekeeper Probe): The bulky, lipophilic isopropyl group is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. Causality: This steric bulk forces a specific dihedral angle when the fragment is linked to a larger macro-scaffold (such as a pyridazine or triazolopyridine core)[4]. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding. Furthermore, it acts as a selectivity filter, sterically clashing with kinases possessing larger gatekeeper residues.

-

The 5-Methoxy Substitution (Electronic & Solvation Tuning): Causality: The electron-donating methoxy group modulates the pKa of the pyridine nitrogen, optimizing the strength of the hinge hydrogen bond. Additionally, the oxygen atom provides a subtle dipole that can interact with solvent molecules at the solvent-exposed edge of the ATP cleft, improving the fragment's overall aqueous solubility and reducing its lipophilicity (LogP) compared to a purely alkyl-substituted analog[1].

Caption: Fragment-Based Drug Discovery (FBDD) workflow for evolving the 2-aminopyridine core into a clinical candidate.

Target Application: Spleen Tyrosine Kinase (SYK)

SYK is a non-receptor cytoplasmic tyrosine kinase that acts as a master regulator in the signaling cascades of B-cell receptors (BCR) and Fc receptors (FcR)[5]. Aberrant SYK activation is a hallmark of autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and asthma[6].

When an antigen binds to the BCR, it triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is recruited to these phosphorylated ITAMs via its dual SH2 domains, leading to its autophosphorylation and activation. Activated SYK subsequently phosphorylates downstream targets like PLCγ2, initiating calcium mobilization and cellular proliferation[5]. By incorporating 6-isopropyl-5-methoxypyridin-2-amine into an ATP-competitive inhibitor, researchers can effectively halt this cascade[7].

Caption: SYK signaling cascade and the intervention point of 6-isopropyl-5-methoxypyridin-2-amine derived inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of the isolated fragment into a mature drug candidate demonstrates the power of FBDD. The table below summarizes how the incorporation of this (and structurally related) fragments into larger scaffolds drastically improves target affinity[4][7][8].

| Compound / Fragment | Primary Target | IC₅₀ (nM) | Key Structural Features | Ref |

| 6-Isopropyl-5-methoxypyridin-2-amine | SYK | >10,000 | Bare fragment; Hinge-binding motif, gatekeeper probe. | [2] |

| Fostamatinib (R406) | SYK | 41 | Active metabolite; Pyrimidine core. | [8] |

| RO9021 | SYK | 5.6 | Pyridazine core linked to a substituted aminopyridine. | [7] |

| CC-509 | SYK | <10 | Triazolopyridine core; High kinome selectivity. | [4] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol 4.1: Chemical Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine

This protocol details the simultaneous reduction of a nitro group and an alkene to yield the target fragment, an atom-economical step critical for scale-up[2].

Materials:

-

3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol)

-

10% Palladium on Carbon (Pd/C) (45.2 mg, 424 µmol)

-

Absolute Ethanol (14.1 mL)

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine in absolute ethanol within a thick-walled glass hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality: Pd/C is chosen because it efficiently catalyzes both the reduction of the nitro group to a primary amine and the hydrogenation of the isopropenyl group to an isopropyl group under mild conditions, preventing over-reduction of the pyridine ring.

-

Atmosphere Exchange: Seal the vessel, evacuate the atmosphere under vacuum, and backfill with H₂ gas. Repeat this purge cycle three times. Causality: Removing ambient oxygen prevents the catalytic ignition of the ethanol/Pd/C mixture and ensures maximum H₂ availability at the catalyst surface.

-

Reaction: Stir the mixture vigorously under 1 atm of H₂ at room temperature for 12 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol.

-

Concentration: Concentrate the filtrate in vacuo to yield the crude product.

-

System Validation (QC Checkpoint):

-

LC-MS: Confirm the presence of the product mass (Calculated for C₉H₁₄N₂O: 166.11; Found: m/z 167.1 [M+H]⁺)[1].

-

¹H NMR (CDCl₃): Verify the disappearance of the alkene protons (~5.0-5.5 ppm) and the appearance of the isopropyl multiplet (~3.0 ppm) and methyl doublet (~1.2 ppm).

-

Protocol 4.2: Radiometric ³³P-ATP Kinase Assay for SYK Inhibition

Once the fragment is elaborated into a lead compound (e.g., via SₙAr coupling to a pyridazine core[2]), its potency must be validated.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: MgCl₂ is essential as it forms the biologically active Mg-ATP complex required by the SYK catalytic domain.

-

Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

-

Enzyme/Substrate Addition: Add recombinant human SYK enzyme and a biotinylated poly(Glu,Tyr) 4:1 peptide substrate to the wells.

-

Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Kₘ value for SYK) and trace [γ-³³P]-ATP. Causality: ³³P is preferred over ³²P due to its lower emission energy, which reduces radioactive hazard while providing superior resolution and lower background noise in high-throughput microplate formats[7].

-

Incubation: Incubate at room temperature for 60 minutes.

-

Quenching & Capture: Stop the reaction by adding 0.5 M EDTA. Transfer the mixture to a streptavidin-coated FlashPlate. The biotinylated substrate binds to the plate, while unreacted[γ-³³P]-ATP is washed away.

-

System Validation (QC Checkpoint):

-

Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 µM Fostamatinib (100% inhibition) controls. The assay is only valid if Z' > 0.6.

-

Read the plate on a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

-

References

-

Guidechem. "6-isopropyl-5-methoxypyridin-2-amine 1446792-92-2 wiki". Guidechem. URL:[1]

-

Google Patents. "WO2014060371A1 - Inhibitors of syk". Google Patents. URL:[2]

-

ACS Publications. "Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors". American Chemical Society. URL:[5]

-

ResearchGate. "Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses". ResearchGate. URL:[7]

-

PubMed Central. "Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy". NIH. URL:[6]

-

PLOS One. "A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation". PLOS. URL:[4]

-

MDPI. "Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria". MDPI. URL:[8]

-

RCSB PDB. "4FZ6: Crystal structure of spleen tyrosine kinase complexed with[6-((S)-2-Methyl-pyrrolidin-1-yl)-pyridin-2-yl]-(6-phenyl-imidazo[1,2-b]pyridazin-8-yl)-amine". RCSB. URL:[3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]

- 3. rcsb.org [rcsb.org]

- 4. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria | MDPI [mdpi.com]

A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel 2-Aminopyridine Derivatives

Introduction: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities, including potent kinase inhibitors.[3][4][5] However, the journey from a promising hit compound to a viable drug candidate is contingent not only on its pharmacological potency but also on a well-defined set of physicochemical properties. These characteristics—primarily solubility, lipophilicity, and ionization state (pKa)—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and in vivo efficacy.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and rigorous physicochemical characterization of novel 2-aminopyridine derivatives. As a self-validating system, this guide emphasizes the causality behind experimental choices, ensuring that the generated data is not only accurate but also strategically applicable to lead optimization programs.

The Interconnected Trinity: Solubility, Lipophilicity, and pKa

The physicochemical properties of a drug candidate are not independent variables but rather an interconnected triad that collectively influences its interaction with the biological environment. Understanding this interplay is critical for rational drug design.

Diagram: The Physicochemical Triad in Drug Discovery

Caption: The interplay between solubility, lipophilicity, and pKa.

Synthetic Strategies for Novel 2-Aminopyridine Derivatives: A General Overview

The generation of novel 2-aminopyridine derivatives is often achieved through multi-step synthetic routes that allow for the introduction of diverse substituents at various positions of the scaffold. A common approach involves the coupling of a substituted 2-aminopyridine core with a variety of building blocks.

Diagram: General Synthetic Workflow

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Commercial Availability and Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of the novel chemical entity, 6-Isopropyl-5-methoxypyridin-2-amine. As a substituted aminopyridine, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery programs. This document details pathways for its acquisition, proposes a robust synthetic route based on established chemical principles, and discusses its physicochemical properties, safety considerations, and potential applications. While direct commercial listings are not readily found, this guide identifies avenues for procurement through custom synthesis, providing researchers with the necessary information to incorporate this promising molecule into their research and development pipelines.

Introduction: The Significance of Substituted Aminopyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents. The strategic incorporation of an amino group, as seen in aminopyridines, provides a critical handle for synthetic elaboration and a key interaction point with biological targets. Further substitution on the pyridine ring, such as the isopropyl and methoxy groups in 6-Isopropyl-5-methoxypyridin-2-amine, allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target-binding affinity. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making novel substituted aminopyridines highly sought-after intermediates in the quest for new therapeutics.

The subject of this guide, 6-Isopropyl-5-methoxypyridin-2-amine, represents a unique combination of these features, suggesting its potential utility in the development of kinase inhibitors, central nervous system agents, and other targeted therapies.

Physicochemical Properties and Characterization

Based on its chemical structure, the following physicochemical properties are predicted for 6-Isopropyl-5-methoxypyridin-2-amine. It is important to note that experimental data for this specific compound is not widely available in public literature; therefore, these values are derived from computational models and data from structurally related compounds.

| Property | Value | Source |

| CAS Number | 1446792-92-2 | [1] |

| Molecular Formula | C₉H₁₄N₂O | [1], [2] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | 6-isopropyl-5-methoxypyridin-2-amine | [1] |

| Canonical SMILES | CC(C)C1=C(C=CC(=N1)N)OC | [1] |

| InChI Key | SRMXFFHNPVZTKG-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 1.9 | Inferred from related structures |

| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Inferred from related structures |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO | Inferred from related structures |

Characterization:

For researchers who synthesize or procure this compound, a full analytical characterization is essential to confirm its identity and purity. The following techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

While specific spectra for 6-Isopropyl-5-methoxypyridin-2-amine are not publicly available, researchers can anticipate characteristic signals for the isopropyl, methoxy, amino, and pyridine ring protons and carbons in the NMR spectra.

Commercial Availability: A Landscape of Custom Synthesis

A thorough search of major chemical supplier catalogs indicates that 6-Isopropyl-5-methoxypyridin-2-amine is not currently available as a stock item. However, the landscape for acquiring novel chemical entities is rich with companies specializing in custom synthesis and contract research organizations (CROs) that can produce this compound on demand.

For researchers and drug development professionals, this means that while the compound is not immediately accessible "off-the-shelf," it is readily obtainable through a custom synthesis project. The following is a list of representative companies with expertise in pyridine chemistry and custom synthesis that could be contacted for a quotation: